molecular formula C18H25FN2 B3947191 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B3947191
M. Wt: 288.4 g/mol
InChI Key: PMGAFJUNPMEQOI-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a fluorobenzyl group. Compounds of this nature are often explored for their potential pharmacological properties, including their interactions with various biological targets.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGAFJUNPMEQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the Cyclohexenylmethyl Intermediate: This can be achieved through the hydrogenation of cyclohexadiene or similar precursors.

    N-Alkylation of Piperazine: The cyclohexenylmethyl intermediate is reacted with piperazine under basic conditions to form the N-substituted piperazine.

    Introduction of the Fluorobenzyl Group: The final step involves the alkylation of the N-substituted piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for neurological or psychiatric disorders.

    Industry: Intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine would depend on its specific biological targets. It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-4-(4-fluorobenzyl)piperazine: Lacks the double bond in the cyclohexenyl group.

    1-(Cyclohex-3-en-1-ylmethyl)-4-benzylpiperazine: Lacks the fluorine atom on the benzyl group.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(4-chlorobenzyl)piperazine: Substitutes fluorine with chlorine.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of both the cyclohexenylmethyl and fluorobenzyl groups, which may confer distinct pharmacological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 2
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1-(Cyclohex-3-en-1-ylmethyl)-4-(4-fluorobenzyl)piperazine

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